
(2,6-Dichloropyrimidin-4-yl)methanol
Overview
Description
“(2,6-Dichloropyrimidin-4-yl)methanol”, also known as DCPI, is an organic compound that belongs to the class of pyrimidine derivatives . It has a molecular weight of 179 and its IUPAC name is (2,6-dichloropyrimidin-4-yl)methanol .
Molecular Structure Analysis
The InChI code for “(2,6-Dichloropyrimidin-4-yl)methanol” is 1S/C5H4Cl2N2O/c6-4-1-3(2-10)8-5(7)9-4/h1,10H,2H2 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“(2,6-Dichloropyrimidin-4-yl)methanol” is a powder with a melting point of 94-96°C . and is typically stored at a temperature of 4°C .
Scientific Research Applications
Interaction with Glycine Esters
A study explored the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with methyl- and tert-butylglycinate. This reaction, in the presence of triethylamine, leads to derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products like pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. The reaction was characterized using NMR-spectroscopy and mass spectrometry, revealing prospects for synthesizing biologically active compounds from these derivatives (Zinchenko et al., 2018).
Crystal Structure Analysis
In a study on nuarimol (a pyrimidine fungicide), researchers analyzed its crystal structure. This compound comprises two independent molecules, showing interactions like hydrogen bonds and weak C—H⋯π and C—Cl⋯π interactions. Such studies are significant for understanding the molecular configurations and interactions of pyrimidine derivatives (Kang et al., 2015).
NMR Sensors for Enantiodiscrimination
Enantiopure aziridin-2-yl methanols were used as effective sensors for enantiodiscrimination of α-racemic carboxylic acids. This research highlights the potential application of such compounds in the determination of enantiomeric excess (ee) values, a crucial aspect in stereochemical analysis in organic chemistry (Malinowska et al., 2020).
Photochemical Reduction Studies
A study on the photochemical reduction of 4,6-dimethyl-2-pyrimidinol revealed the formation of different products like dihydrodimer and methano-2H-pyrimido[5,6-e][1,3]diazepine under various conditions. This research contributes to the understanding of the photochemical behaviors of pyrimidine derivatives (Pfoertner, 1975).
Synthesis of Biologically Active Compounds
Research on synthesizing 6-[4-(allyl/phenyl)-5-thioxo-1,2,4-triazol-3-yl]pyrimidine-2,4-diones and their reaction with electrophiles provided insight into producing compounds with potential biological activities. This study exemplifies the versatility of pyrimidine derivatives in synthesizing compounds that might have biological significance (Mekuskiene & Vainilavicius, 2006).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
(2,6-dichloropyrimidin-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c6-4-1-3(2-10)8-5(7)9-4/h1,10H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFXKEAJJBEXJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





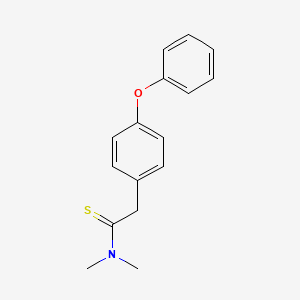

![N,N-dimethyl-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B3124869.png)
![N,N-dimethyl-4-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenesulfonamide](/img/structure/B3124872.png)
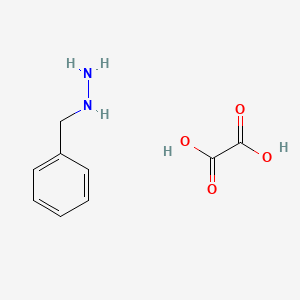
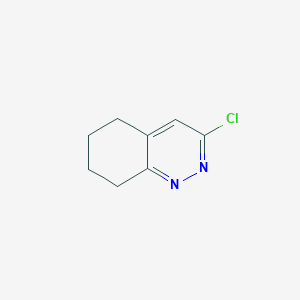

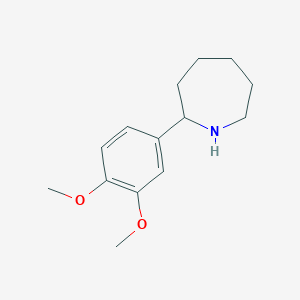
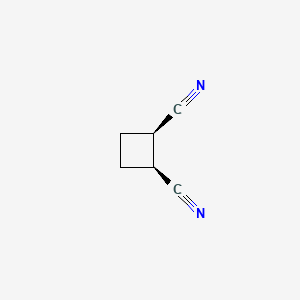
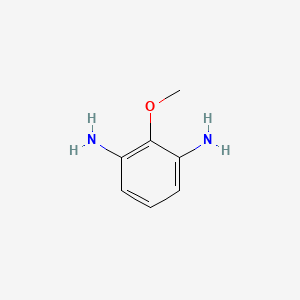

![3-[4-(1H-imidazol-1-yl)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide](/img/structure/B3124929.png)